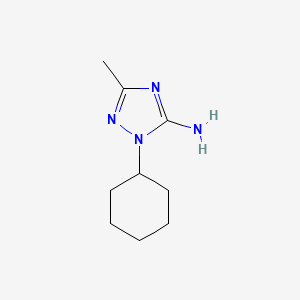![molecular formula C14H16Cl2N2O3 B7556189 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid, also known as DCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCPA is a piperidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, such as acetylcholine, which is important for the proper functioning of the nervous system. By inhibiting these enzymes, 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid can increase the levels of neurotransmitters, which can have therapeutic effects in certain diseases, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the induction of apoptosis in cancer cells. 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of certain diseases, such as rheumatoid arthritis and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in the study of the mechanism of action of certain drugs. 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid is also relatively easy to synthesize, which can make it more accessible for researchers. However, one limitation of using 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions related to 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid, including the development of new drugs based on its structure and the study of its potential applications in different fields. One possible direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid. Another direction is the study of its potential applications in the field of agriculture, such as the development of new pesticides and herbicides. Additionally, the study of the toxicity and safety of 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid can help to determine its potential use in various applications.
Synthesemethoden
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid can be synthesized using different methods, including the reaction of 2,5-dichlorobenzoyl chloride with piperidine, followed by the reaction with sodium hydroxide and acetic acid. Another method involves the reaction of 2,5-dichlorobenzoic acid with piperidine, followed by the reaction with thionyl chloride and acetic anhydride. The purity and yield of 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid has been used in various scientific research applications, including the study of the mechanism of action of certain drugs and the development of new drugs. 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters, which can have therapeutic effects in certain diseases, such as Alzheimer's disease and Parkinson's disease. 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid has also been used in the development of new drugs, such as anti-inflammatory and anti-cancer drugs.
Eigenschaften
IUPAC Name |
2-[1-[(2,5-dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-3-4-11(16)12(7-10)17-14(21)18-5-1-2-9(8-18)6-13(19)20/h3-4,7,9H,1-2,5-6,8H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUWQZMANVBXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556107.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)



![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)


